

N-Chloroacetyl-DL-homocysteine Thiolactone: A Physicochemical and Synthetic Overview

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Compound of Interest

Compound Name: 2-chloro-N-(2-oxothiolan-3-yl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the mucolytic drug Erdosteine.[1][2][3] Its unique structure, featuring a reactive chloroacetyl group and a thiolactone ring, makes it a subject of interest for chemical synthesis and potential biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential reactivity of N-Chloroacetyl-DL-homocysteine thiolactone, addressing the core requirements for researchers and professionals in the field of drug development and chemical sciences.

Physicochemical Properties

N-Chloroacetyl-DL-homocysteine thiolactone is a white to off-white solid.[2] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₆ H ₈ CINO ₂ S	[2]
Molecular Weight	193.65 g/mol	[2]
CAS Number	84611-22-3	[4]
Appearance	White to Off-White Solid	[2]
Melting Point	120-122 °C	
Boiling Point	456.2 ± 45.0 °C at 760 mmHg	
Density	1.406 g/cm ³	
Solubility	Slightly soluble in DMSO and Methanol	[2]
Storage	2-8°C	[2]

Synthesis of N-Chloroacetyl-DL-homocysteine Thiolactone

The primary route for the synthesis of N-Chloroacetyl-DL-homocysteine thiolactone involves the reaction of DL-homocysteine thiolactone hydrochloride with chloroacetyl chloride. This process is a crucial step in the overall synthesis of Erdosteine.

Experimental Protocol: Synthesis from DL-homocysteine thiolactone hydrochloride

This protocol is based on established synthetic routes for the preparation of N-acyl homocysteine thiolactones.

Materials:

- DL-homocysteine thiolactone hydrochloride
- Chloroacetyl chloride

- A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for purification (e.g., ethyl acetate, hexane)

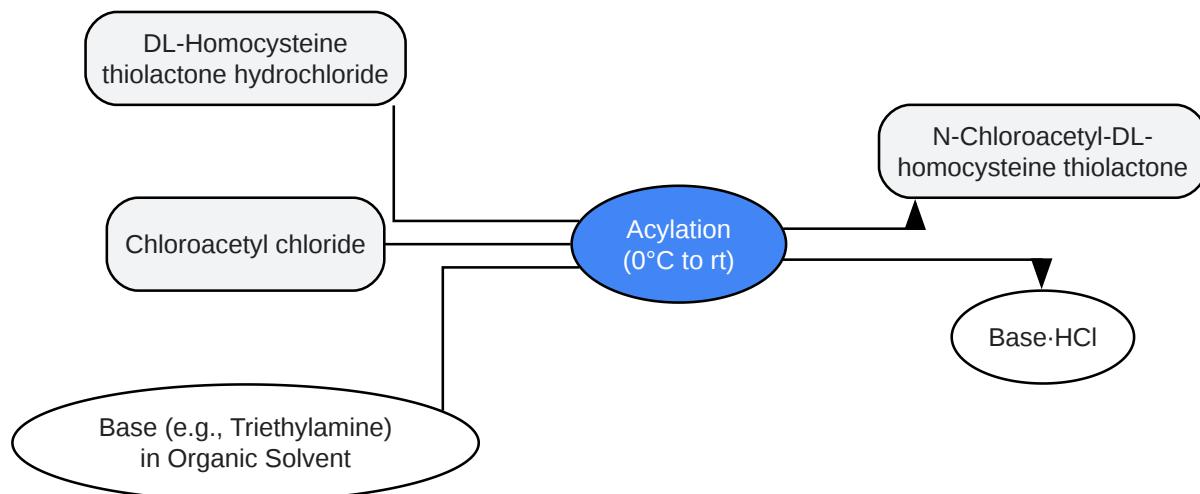
Procedure:

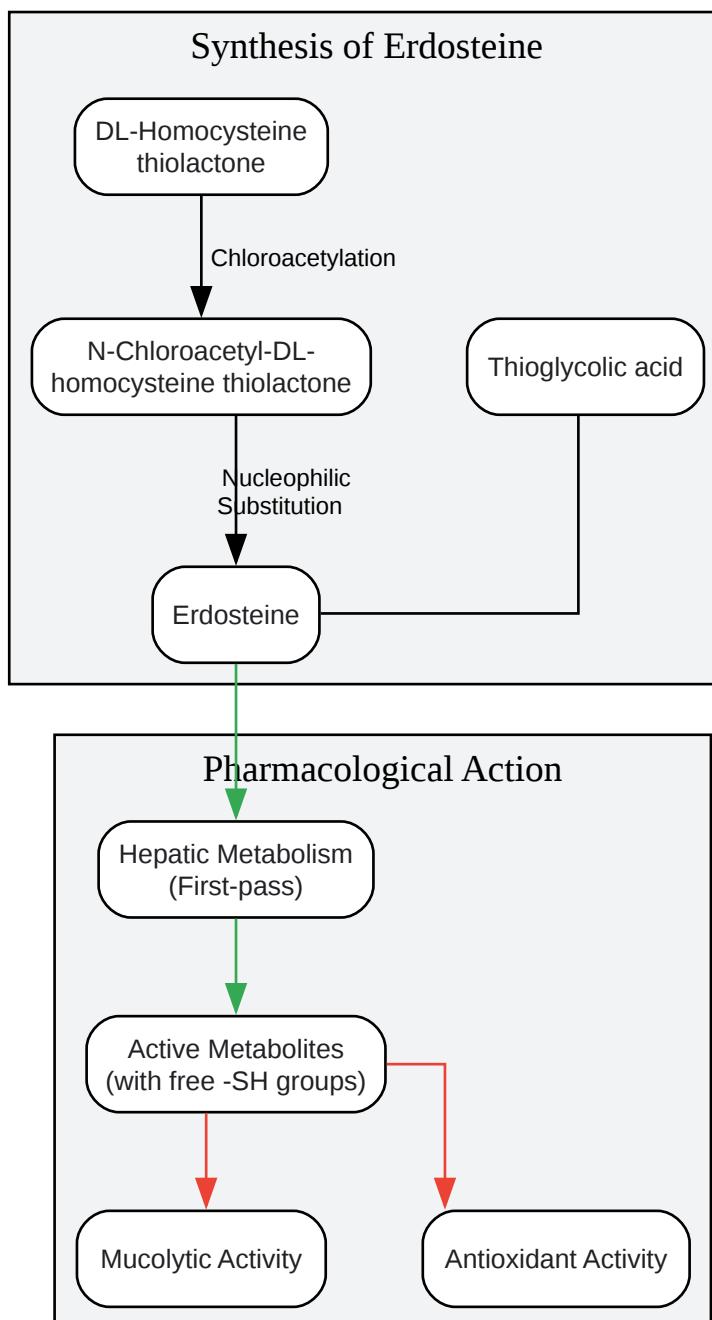
- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve DL-homocysteine thiolactone hydrochloride in the chosen anhydrous organic solvent.
- **Basification:** Cool the solution to 0°C using an ice bath. Add the non-nucleophilic base dropwise to the stirred solution. The base is added to neutralize the hydrochloride salt and to scavenge the HCl produced during the acylation reaction.
- **Acylation:** While maintaining the temperature at 0°C, slowly add a solution of chloroacetyl chloride in the same organic solvent to the reaction mixture. The slow addition is crucial to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.
- **Work-up:** Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude N-Chloroacetyl-DL-homocysteine thiolactone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column

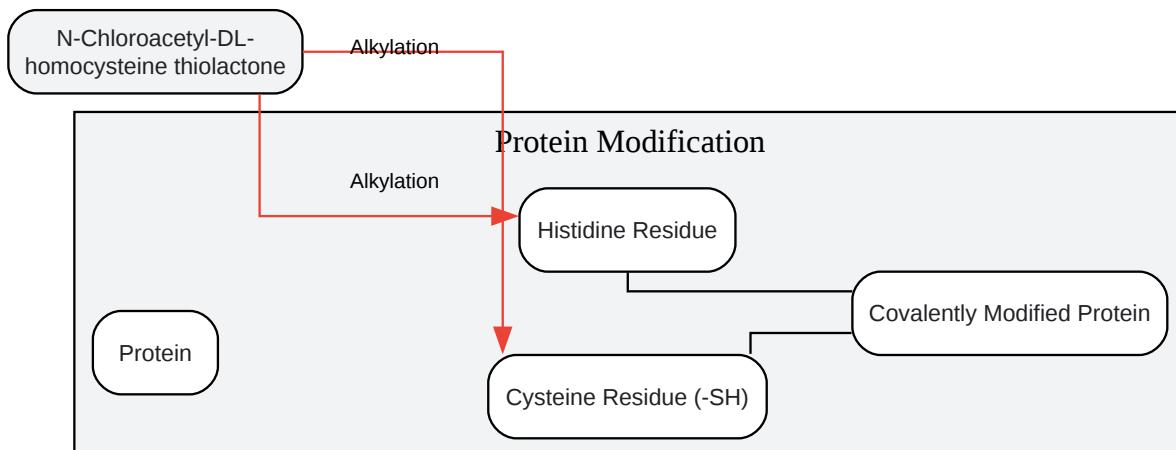
chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

- **NMR Spectroscopy (^1H and ^{13}C):** To confirm the chemical structure and the presence of characteristic peaks for the chloroacetyl and homocysteine thiolactone moieties.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Infrared Spectroscopy (IR):** To identify the characteristic functional groups, such as the amide C=O and the thiolactone C=O stretching vibrations.
- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the final product.







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